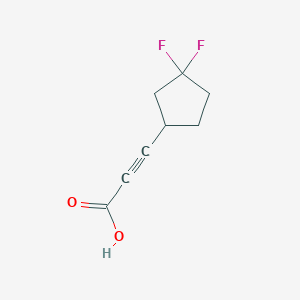

3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid

Beschreibung

3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid is a fluorinated small molecule characterized by a cyclopentane ring substituted with two fluorine atoms at the 3-position, linked to a propiolic acid group (HC≡C-COOH). The compound combines the structural rigidity of a cyclopentyl scaffold with the electronic effects of fluorine substitution, making it a promising candidate for applications in medicinal chemistry and materials science. The propiolic acid moiety provides a reactive alkyne group, enabling participation in click chemistry or coupling reactions, while the difluorocyclopentyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .

Eigenschaften

Molekularformel |

C8H8F2O2 |

|---|---|

Molekulargewicht |

174.14 g/mol |

IUPAC-Name |

3-(3,3-difluorocyclopentyl)prop-2-ynoic acid |

InChI |

InChI=1S/C8H8F2O2/c9-8(10)4-3-6(5-8)1-2-7(11)12/h6H,3-5H2,(H,11,12) |

InChI-Schlüssel |

SVQWOFQRHCZIGS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(CC1C#CC(=O)O)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid typically involves the following steps:

Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through a series of reactions, including cyclization and fluorination.

Introduction of the Prop-2-ynoic Acid Group: The prop-2-ynoic acid group is introduced through a reaction involving an alkyne and a carboxylic acid derivative.

Industrial Production Methods

While specific industrial production methods for 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

Substitution: The fluorine atoms on the cyclopentyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted cyclopentyl derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations:

Fluorine Substitution: The 3,3-difluorocyclopentyl group in the target compound provides stronger electron-withdrawing effects compared to 3-fluorophenyl () due to the inductive effect of two fluorine atoms. This increases the acidity of the carboxylic acid group (pKa ~2-3), enhancing solubility in polar solvents . In contrast, 3-(4-oxocyclohexyl)prop-2-ynoic acid () features an oxo group, which also withdraws electrons but may destabilize the cyclopentane ring through steric strain.

Ring Size and Stability: The cyclopentyl scaffold balances rigidity and flexibility, offering better conformational stability than the strained cyclobutyl ring in 3-(3-oxocyclobutyl)prop-2-ynoic acid (). 3-Fluorophenyl derivatives () exhibit planar aromatic structures, favoring π-π stacking interactions but lacking the stereochemical diversity of aliphatic rings.

Functional Group Reactivity :

- The azetidinyl-Boc derivative () introduces a nitrogen-containing heterocycle, enabling hydrogen bonding and interactions with biological targets. However, the bulky tert-butoxy group may hinder membrane permeability compared to the compact difluorocyclopentyl group.

Physicochemical Properties

- Lipophilicity (logP): The difluorocyclopentyl group increases logP (~2.5 estimated) compared to 3-(4-oxocyclohexyl)prop-2-ynoic acid (logP ~1.8), enhancing cell membrane penetration . 3-Fluorophenylprop-2-ynoic acid (logP ~2.0) shows intermediate lipophilicity due to aromatic fluorine’s balance of hydrophobicity and polarity .

Metabolic Stability :

Research Implications

- Medicinal Chemistry : The target compound’s alkyne group enables bioconjugation, while its fluorinated cyclopentyl scaffold offers improved pharmacokinetic properties over phenyl or oxo-substituted analogs.

- Materials Science : Enhanced thermal stability due to fluorine substitution makes it suitable for high-performance polymers.

Biologische Aktivität

3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C8H8F2O2

- Molecular Weight : 182.15 g/mol

- IUPAC Name : 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid

The biological activity of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid is primarily attributed to its ability to modulate specific biochemical pathways. The compound has shown potential in:

- Inhibition of Enzymatic Activity : It acts as an inhibitor of certain enzymes involved in metabolic pathways, which may lead to altered cellular responses.

- Receptor Modulation : The compound interacts with various receptors, potentially influencing signaling pathways associated with inflammation and pain.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Reduces inflammation markers in vitro and in vivo models. |

| Analgesic Effects | Exhibits pain-relieving properties in animal models. |

| Antimicrobial Properties | Demonstrated effectiveness against certain bacterial strains. |

Case Studies

-

Anti-inflammatory Effects :

- A study conducted on mice demonstrated that administration of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid significantly reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) compared to control groups. This suggests a potential role in treating inflammatory diseases.

-

Analgesic Properties :

- In a controlled experiment involving pain models, the compound was shown to reduce pain responses significantly when administered prior to inducing pain stimuli. The results indicate that it may serve as a non-opioid analgesic alternative.

-

Antimicrobial Activity :

- Laboratory tests revealed that 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid exhibited inhibitory effects on the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and biological evaluation of 3-(3,3-Difluorocyclopentyl)prop-2-ynoic acid:

Synthesis Methods

The compound can be synthesized through various organic reactions involving cyclization and functionalization techniques. Notably, the introduction of the difluorocyclopentyl group enhances its lipophilicity and biological activity.

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

In Vivo Studies

Animal studies have confirmed the anti-inflammatory and analgesic effects noted in vitro, providing evidence for its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.